molecular formula C19H18ClN3O3 B2963459 5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide CAS No. 2034204-41-4

5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide

Cat. No. B2963459
CAS RN: 2034204-41-4
M. Wt: 371.82
InChI Key: YSFPZBIDPGMJIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. The analysis of the synthesis process involves understanding the reactions used, the conditions required, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound refer to how it reacts with other substances. This can be determined experimentally, and involves understanding the reactivity of the compound and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined experimentally .

Scientific Research Applications

Quinoxalin-2-carboxamides and Serotonin Receptor Antagonism

Quinoxalin-2-carboxamides, structurally related to the specified compound, have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This research is significant for the development of new therapeutic agents targeting serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders. The synthesized carboxamides displayed varying degrees of 5-HT3 receptor antagonism, with one compound emerging as particularly potent, showcasing the therapeutic potential of this chemical class (Mahesh, R., Devadoss, Thangaraj, Pandey, D., & Yadav, S., 2011).

Pyrrolo[1,2-a]quinoxaline in Biomimetic Hydrogen Sources

4,5-Dihydropyrrolo[1,2-a]quinoxalines, closely related to the specified compound, have been utilized as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation reactions. This application demonstrates the compound's relevance in synthetic organic chemistry, particularly in achieving chiral amines with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Chen, Zhangpei, Chen, Mu-Wang, Guo, Ran‐Ning, & Zhou, Yong‐Gui, 2014).

Antimicrobial Applications

New quinoxaline derivatives bearing an amide moiety, closely related to the specified compound, have been synthesized and their antimicrobial activities evaluated. These compounds showed significant activity against various strains, indicating the potential of such structures in the development of new antimicrobial agents. This research highlights the versatility of quinoxaline derivatives in addressing the need for novel antimicrobial therapies (Mohsen, U. Abu, Yurttaş, L., Acar, U., Özkay, Y., Kaplacikli, Z., Gençer, H. Karaca, & Cantürk, Z., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific proteins or other biomolecules .

Future Directions

The future directions for the study of a compound could involve developing new synthetic routes, finding new reactions, or discovering new applications for the compound .

properties

IUPAC Name

5-chloro-2-methoxy-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-26-17-7-6-11(20)8-13(17)18(24)21-12-9-16-19(25)22-14-4-2-3-5-15(14)23(16)10-12/h2-8,12,16H,9-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPZBIDPGMJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide

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